molecular formula C9H17N3O3 B11649651 (2E)-2-(hydroxyimino)-N-[3-(morpholin-4-yl)propyl]ethanamide

(2E)-2-(hydroxyimino)-N-[3-(morpholin-4-yl)propyl]ethanamide

Cat. No.: B11649651
M. Wt: 215.25 g/mol
InChI Key: PWYSNBTWGLQLER-DHZHZOJOSA-N
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Description

(2E)-2-(hydroxyimino)-N-[3-(morpholin-4-yl)propyl]ethanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a hydroxyimino group and a morpholine ring, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(hydroxyimino)-N-[3-(morpholin-4-yl)propyl]ethanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of an oxime with a morpholine derivative. The reaction conditions often require a suitable solvent, such as ethanol or methanol, and may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and high yield of the final product. The use of automated systems and advanced monitoring techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(hydroxyimino)-N-[3-(morpholin-4-yl)propyl]ethanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2E)-2-(hydroxyimino)-N-[3-(morpholin-4-yl)propyl]ethanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.

    Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-(hydroxyimino)-N-[3-(morpholin-4-yl)propyl]ethanamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The morpholine ring may also play a role in modulating the compound’s activity by affecting its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(hydroxyimino)-N-[3-(piperidin-4-yl)propyl]ethanamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    (2E)-2-(hydroxyimino)-N-[3-(pyrrolidin-4-yl)propyl]ethanamide: Contains a pyrrolidine ring, offering different chemical properties.

Uniqueness

(2E)-2-(hydroxyimino)-N-[3-(morpholin-4-yl)propyl]ethanamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H17N3O3

Molecular Weight

215.25 g/mol

IUPAC Name

(2E)-2-hydroxyimino-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C9H17N3O3/c13-9(8-11-14)10-2-1-3-12-4-6-15-7-5-12/h8,14H,1-7H2,(H,10,13)/b11-8+

InChI Key

PWYSNBTWGLQLER-DHZHZOJOSA-N

Isomeric SMILES

C1COCCN1CCCNC(=O)/C=N/O

Canonical SMILES

C1COCCN1CCCNC(=O)C=NO

Origin of Product

United States

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